lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate
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Overview
Description
Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate is a complex organic compound that features a lithium ion coordinated to a tert-butoxycarbonyl-protected amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of a lithium ion to form the final compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amino acid.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Acidic Conditions: For deprotection of the Boc group, acids such as trifluoroacetic acid are commonly used.
Oxidizing Agents: Reagents like potassium permanganate can oxidize the hydroxyl group.
Reducing Agents: Sodium borohydride can reduce the hydroxyl group to a corresponding alcohol.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Oxidized Products: Oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes.
Reduced Products: Reduction can yield alcohols.
Scientific Research Applications
Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic applications.
Biocatalysis: The unique reactivity of the tert-butyl group makes it useful in biocatalytic processes.
Mechanism of Action
The mechanism of action of lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate involves the interaction of the lithium ion with various molecular targets. The lithium ion can stabilize certain intermediates in chemical reactions, thereby influencing the reaction pathways. The tert-butoxycarbonyl group provides steric hindrance, which can affect the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Lithium tert-butoxide: Shares the lithium ion and tert-butyl group but lacks the amino acid moiety.
Boc-protected Amino Acids: Similar in structure but without the lithium ion.
Uniqueness
Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate is unique due to the combination of a lithium ion with a Boc-protected amino acid. This combination imparts distinct chemical properties, making it valuable in specific synthetic and research applications .
Properties
CAS No. |
2680523-07-1 |
---|---|
Molecular Formula |
C10H18LiNO5 |
Molecular Weight |
239.2 |
Purity |
95 |
Origin of Product |
United States |
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